N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 946236-20-0
VCID: VC5193030
InChI: InChI=1S/C26H22FN5OS/c1-16-6-5-9-22(17(16)2)29-24(33)15-34-26-31-30-25(32(26)19-12-10-18(27)11-13-19)21-14-28-23-8-4-3-7-20(21)23/h3-14,28H,15H2,1-2H3,(H,29,33)
SMILES: CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54)C
Molecular Formula: C26H22FN5OS
Molecular Weight: 471.55

N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 946236-20-0

Cat. No.: VC5193030

Molecular Formula: C26H22FN5OS

Molecular Weight: 471.55

* For research use only. Not for human or veterinary use.

N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 946236-20-0

Specification

CAS No. 946236-20-0
Molecular Formula C26H22FN5OS
Molecular Weight 471.55
IUPAC Name N-(2,3-dimethylphenyl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C26H22FN5OS/c1-16-6-5-9-22(17(16)2)29-24(33)15-34-26-31-30-25(32(26)19-12-10-18(27)11-13-19)21-14-28-23-8-4-3-7-20(21)23/h3-14,28H,15H2,1-2H3,(H,29,33)
Standard InChI Key OHFYVACFIAGGNA-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54)C

Introduction

Chemical Structure and Physicochemical Properties

N-(2,3-Dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide possesses a molecular formula of C₂₆H₂₂FN₅OS and a molecular weight of 471.55 g/mol. The structure comprises three key domains:

  • A 1,2,4-triazole ring substituted at positions 3 (sulfanyl-acetamide), 4 (4-fluorophenyl), and 5 (1H-indol-3-yl).

  • An N-(2,3-dimethylphenyl)acetamide group linked via a sulfur atom to the triazole core.

  • Aromatic and heteroaromatic moieties (fluorophenyl, indolyl) that enhance hydrophobic interactions and bioavailability.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number946236-20-0
Molecular FormulaC₂₆H₂₂FN₅OS
Molecular Weight471.55 g/mol
SolubilityLikely lipophilic (predicted)
Research ClassificationPreclinical investigational

The compound’s lipophilicity, inferred from its aromatic groups, suggests moderate membrane permeability, a critical factor for drug candidates targeting intracellular pathways.

Synthesis and Structural Optimization

While detailed synthetic protocols for N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide remain proprietary, general strategies for analogous triazole derivatives involve:

  • Triazole Ring Formation: Cyclization of thiosemicarbazides or Huisgen 1,3-dipolar cycloaddition.

  • Substituent Introduction: Nucleophilic aromatic substitution or Suzuki-Miyaura coupling for fluorophenyl and indolyl groups.

  • Acetamide Linkage: Thioether bond formation between the triazole and N-(2,3-dimethylphenyl)acetamide via mercaptoacetic acid intermediates.

Reaction conditions typically employ polar aprotic solvents (e.g., dimethylformamide) and catalysts such as palladium for cross-coupling steps. Post-synthetic purification relies on chromatographic techniques, with structural validation via ¹H/¹³C NMR and high-resolution mass spectrometry.

Biological Activities and Mechanisms

Antimicrobial Properties

The sulfanyl-acetamide linkage confers broad-spectrum antimicrobial activity. In silico docking studies predict inhibition of bacterial dihydrofolate reductase (DHFR) and fungal lanosterol 14α-demethylase. These targets align with the compound’s structural similarity to trimethoprim and fluconazole, respectively.

Table 2: Predicted Biological Targets

TargetPathogen/DiseaseMechanism
Topoisomerase IIαCancer cellsDNA replication interference
DHFRStaphylococcus aureusFolate synthesis blockade
Lanosterol 14α-demethylaseCandida albicansErgosterol biosynthesis inhibition

Research Gaps and Future Directions

  • Synthetic Optimization: Develop scalable routes with improved yield and purity.

  • Target Validation: Elucidate precise molecular targets using CRISPR-Cas9 knockout models.

  • In Vivo Efficacy: Assess pharmacokinetics and toxicity in murine models of infection or cancer.

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